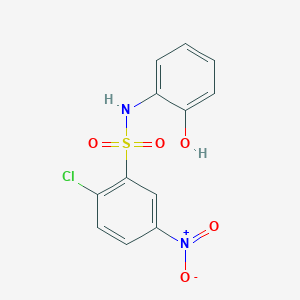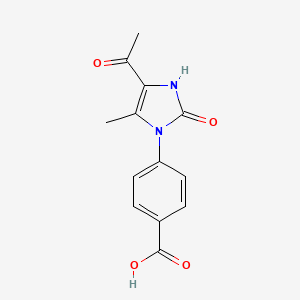![molecular formula C15H8N4O5 B11055572 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11055572.png)
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of isoindole, oxadiazole, and furan moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoindole and oxadiazole intermediates. One common method involves the reaction of an appropriate isoindole derivative with a nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a furan-2-carboxylic acid derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: This compound shares the isoindole moiety and has similar chemical properties.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: Another compound with the isoindole structure, used in different applications.
Uniqueness
N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE is unique due to its combination of isoindole, oxadiazole, and furan moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H8N4O5 |
|---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H8N4O5/c20-13(10-6-3-7-23-10)16-11-12(18-24-17-11)19-14(21)8-4-1-2-5-9(8)15(19)22/h1-7H,(H,16,17,20) |
InChI Key |
CUMKEOVSFLOVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NON=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11055489.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11055495.png)

![1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11055500.png)
![4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11055501.png)
![12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11055507.png)
![3-[7-(Methoxycarbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11055514.png)
![1-(3,5-Dimethoxyphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11055515.png)

![N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide](/img/structure/B11055529.png)
![N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11055536.png)

![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11055548.png)

